Praeruptorin B
Overview
Description
Praeruptorin D is a major pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. This compound has been widely studied for its pharmacological properties, including antitumor and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeruptorin D can be synthesized through various chemical reactions involving the coumarin structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranocoumarin core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of Praeruptorin D typically involves the extraction and purification from the roots of Peucedanum praeruptorum Dunn. The extraction process often uses solvents like methanol or ethanol, followed by chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and quality of Praeruptorin D .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin D undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Praeruptorin D has been shown to exhibit significant antitumor and anti-inflammatory activities, making it a promising candidate for further biological studies.
Medicine: The compound’s pharmacological properties have led to investigations into its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Praeruptorin D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, Praeruptorin D can block the release of proinflammatory cytokines and inhibit the activation of key signaling molecules, leading to reduced inflammation and tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Praeruptorin D is structurally related to other pyranocoumarins, such as Praeruptorin A, Praeruptorin B, and Praeruptorin E. These compounds share similar core structures but differ in the specific functional groups attached to the pyranocoumarin ring .
Uniqueness
Praeruptorin D is unique due to its specific functional groups, which contribute to its distinct pharmacological properties. Compared to other similar compounds, Praeruptorin D has shown higher potency in inhibiting certain biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-UWOGZXHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-26-8, 73069-28-0 | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73069-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praeruptorin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73069-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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